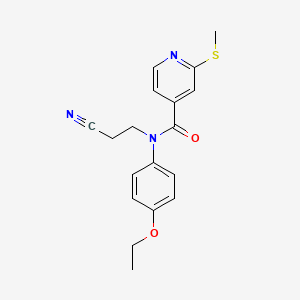

N-(2-methoxyethyl)aniline

Vue d'ensemble

Description

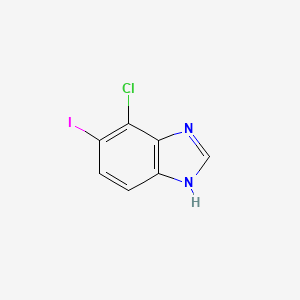

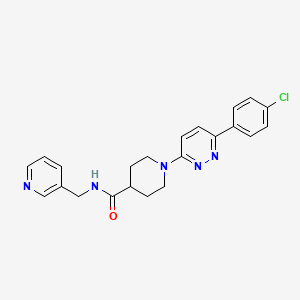

N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a liquid at room temperature .

Molecular Structure Analysis

N-(2-methoxyethyl)aniline contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 ether (aliphatic) .Applications De Recherche Scientifique

Stabilizer for Nitrocellulose-based Propellants

N-(2-methoxyethyl)aniline, also known as MENA, has been found to be an efficient stabilizer for nitrocellulose-based propellants . The compatibility of nitrocellulose with MENA has been investigated using nonthermal techniques (FTIR and XRD) and thermal techniques (DSC and VST according to STANAG 4147 requirements) . MENA was found to be compatible with nitrocellulose .

Chemical Synthesis

N-(2-methoxyethyl)aniline is used in chemical synthesis . It can be used as a reagent in various chemical reactions, contributing to the synthesis of complex molecules .

Material Science

In the field of material science, N-(2-methoxyethyl)aniline can be used in the development of new materials . Its unique chemical properties can contribute to the creation of materials with novel characteristics .

Chromatography

N-(2-methoxyethyl)aniline can be used in chromatography, a method used to separate mixtures . It can serve as a stationary phase or a mobile phase component, affecting the separation of compounds in the mixture .

Analytical Research

In analytical research, N-(2-methoxyethyl)aniline can be used as a standard for calibration . It can also be used in the development and validation of analytical methods .

Life Science

In life science research, N-(2-methoxyethyl)aniline can be used in the study of biological systems . It can be used to synthesize bioactive compounds or as a probe in biological assays .

Safety and Hazards

N-(2-methoxyethyl)aniline is classified under GHS05 (corrosion) and GHS07 (harmful). It has hazard statements H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

N-(2-methoxyethyl)aniline is a chemical compound with the molecular formula C9H13NO Aniline-based compounds like n-(2-methoxyethyl)aniline have been found to be efficient stabilizers for nitrocellulose-based propellants .

Mode of Action

It’s known that aniline-based compounds can interact with nitrocellulose, a common ingredient in solid energetic materials . The interaction between these compounds and nitrocellulose can influence the thermal stability of the mixtures .

Biochemical Pathways

The compound’s role as a stabilizer suggests it may interact with the decomposition pathways of nitrocellulose-based propellants .

Result of Action

The primary result of N-(2-methoxyethyl)aniline’s action is its stabilizing effect on nitrocellulose-based propellants . This interaction can enhance the thermal stability of these mixtures, potentially extending their storage lifetime .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-methoxyethyl)aniline. For instance, temperature and humidity conditions can affect the decomposition rate of nitrocellulose-based propellants . Therefore, the stabilizing effect of N-(2-methoxyethyl)aniline may vary depending on these environmental conditions.

Propriétés

IUPAC Name |

N-(2-methoxyethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTMNDFFWSZHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903135 | |

| Record name | NoName_3732 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)aniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)

![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B2754070.png)

![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)